molecular formula C6H16N2 B12125360 1,2-Propanediamine, N1,N1,N2-trimethyl-

1,2-Propanediamine, N1,N1,N2-trimethyl-

Cat. No.: B12125360
M. Wt: 116.20 g/mol
InChI Key: KGTKCYPWFGFSAH-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1,N1,N2-trimethyl-: is an organic compound with the molecular formula C6H16N2. It is a derivative of 1,2-propanediamine where three of the hydrogen atoms have been replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propanediamine, N1,N1,N2-trimethyl- can be synthesized through several methods. One common method involves the methylation of 1,2-propanediamine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of 1,2-propanediamine, N1,N1,N2-trimethyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediamine, N1,N1,N2-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can undergo substitution reactions where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Simpler amines.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

1,2-Propanediamine, N1,N1,N2-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-propanediamine, N1,N1,N2-trimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then participate in catalytic reactions, influencing the rate and outcome of the reactions. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

    1,2-Propanediamine: The parent compound without the methyl groups.

    N1,N1,N2,N2-Tetramethyl-1,2-propanediamine: A similar compound with four methyl groups instead of three.

    1,3-Propanediamine: A structural isomer with the amine groups on different carbon atoms.

Uniqueness: 1,2-Propanediamine, N1,N1,N2-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required.

Properties

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

1-N,1-N,2-N-trimethylpropane-1,2-diamine

InChI

InChI=1S/C6H16N2/c1-6(7-2)5-8(3)4/h6-7H,5H2,1-4H3

InChI Key

KGTKCYPWFGFSAH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)NC

Origin of Product

United States

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